Pentabromure de niobium(5+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

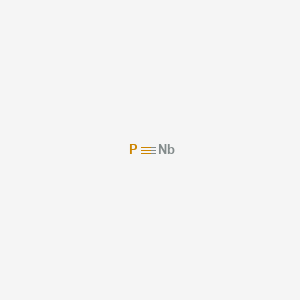

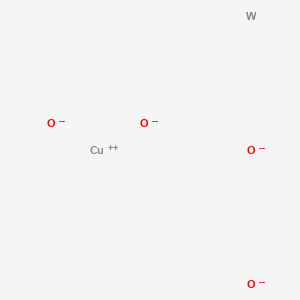

Niobium(5+);pentabromide, also known as niobium pentabromide, is an inorganic compound with the chemical formula NbBr₅. It is a diamagnetic, orange to red crystalline solid that hydrolyzes readily in the presence of water. The compound adopts an edge-shared bioctahedral structure, where two niobium pentabromide units are joined by a pair of bromide bridges . Niobium pentabromide is primarily used in research and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

Niobium pentabromide has several scientific research applications:

Catalysis: It is used as a catalyst in organic synthesis reactions, particularly in halogenation and polymerization processes.

Material Science: Niobium pentabromide is used in the preparation of niobium-based materials, including superconductors and advanced ceramics.

Electronics: It is employed in the production of niobium-based semiconductors and electronic components.

Chemical Research: Niobium pentabromide is used as a reagent in various chemical reactions to study the properties and behavior of niobium compounds.

Mécanisme D'action

Target of Action

Niobium(5+);pentabromide, also known as Niobium(V) pentabromide, is an inorganic compound with the formula NbBr5 .

Mode of Action

It is known that the compound adopts an edge-shared bioctahedral structure, which means that two nbbr5 units are joined by a pair of bromide bridges . There is no bond between the Nb centers .

Action Environment

The action, efficacy, and stability of Niobium(5+);pentabromide can be influenced by various environmental factors. For instance, it is a diamagnetic, orange solid that hydrolyses readily . Therefore, the presence of water can influence its stability and action. Furthermore, the compound’s action can also be affected by temperature, as it has a melting point of 254 °C (489 °F; 527 K) and a boiling point of 364 °C (687 °F; 637 K) .

Méthodes De Préparation

Niobium pentabromide can be synthesized through several methods:

Direct Reaction with Bromine: Niobium metal reacts with bromine gas at temperatures between 230°C and 250°C in a tube furnace to form niobium pentabromide.

Metathesis Reaction: Niobium pentabromide can also be produced from niobium pentoxide (Nb₂O₅) by reacting it with aluminum tribromide (AlBr₃).

Analyse Des Réactions Chimiques

Niobium pentabromide undergoes various chemical reactions, including:

Hydrolysis: Niobium pentabromide readily hydrolyzes in the presence of water to form niobium oxybromide and hydrobromic acid[ \text{NbBr}_5 + \text{H}_2\text{O} \rightarrow \text{NbOBr}_3 + 2 \text{HBr} ]

Reduction: Niobium pentabromide can be reduced by hydrogen gas to form lower bromides of niobium.

Substitution: It can undergo substitution reactions with various ligands, replacing the bromide ions with other anions or neutral ligands.

Common reagents used in these reactions include water, hydrogen gas, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Niobium pentabromide can be compared with other niobium halides, such as niobium pentachloride (NbCl₅) and niobium pentaiodide (NbI₅). These compounds share similar structural motifs and chemical properties but differ in their reactivity and applications:

Niobium Pentachloride (NbCl₅): More commonly used in organic synthesis as a chlorinating agent and catalyst.

Niobium Pentaiodide (NbI₅): Less commonly used but has applications in specialized chemical research.

Niobium pentabromide is unique due to its specific reactivity with bromine and its applications in catalysis and material science .

Propriétés

Numéro CAS |

13478-45-0 |

|---|---|

Formule moléculaire |

Br5Nb |

Poids moléculaire |

492.43 g/mol |

Nom IUPAC |

pentabromoniobium |

InChI |

InChI=1S/5BrH.Nb/h5*1H;/q;;;;;+5/p-5 |

Clé InChI |

DSYRJFDOOSKABR-UHFFFAOYSA-I |

SMILES |

[Br-].[Br-].[Br-].[Br-].[Br-].[Nb+5] |

SMILES canonique |

Br[Nb](Br)(Br)(Br)Br |

| 13478-45-0 | |

Description physique |

Solid; [Sigma-Aldrich MSDS] |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)

![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)